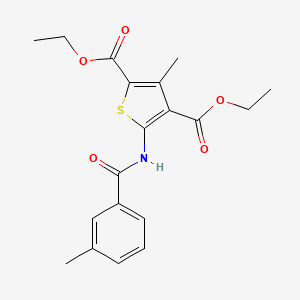

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-8-11(3)10-13/h7-10H,5-6H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDJGLCOUANMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the ester groups: Esterification reactions are used to introduce the diethyl ester groups at the 2 and 4 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the ester or amide groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate (Compound B)

- Structural Difference : Trifluoroacetyl group replaces 3-methylbenzamido.

- Molecular Weight : ~393.3 g/mol (estimated).

- Biological Activity: Demonstrated a binding energy of -5.7 kcal/mol against the AvrRps4 effector protein (PDB: 4B6X), forming two hydrogen bonds (ASN236, ARG199) .

- Drug-Likeness : Complies with Lipinski’s Rule of Five (MW <500, log P <5) .

Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate (Compound C)

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Compound D)

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (Compound E)

Diethyl 5-amino-3-(3-methoxyphenyl)furan-2,4-dicarboxylate (Compound F)

Tabulated Comparison of Key Parameters

Research Findings and Implications

- Antibacterial Activity : Compound B’s binding affinity (-5.7 kcal/mol) rivals ampicillin, underscoring the impact of electron-withdrawing groups (e.g., trifluoroacetyl) on target interaction .

- Structure-Activity Relationship (SAR) :

- Electron-Deficient Groups : Enhance binding through dipole interactions (e.g., trifluoroacetyl in Compound B).

- Aromatic Substituents : 3-Methylbenzamido (Compound A) may improve lipid solubility and membrane penetration.

- Heterocycle Core : Thiophene outperforms furan in bioactivity due to sulfur’s electronegativity and ring planarity .

- Synthetic Utility : Compounds like D serve as intermediates for functionalized derivatives, enabling diversification of pharmacological profiles .

Biological Activity

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₉N₁O₆S

- Molecular Weight : 377.41 g/mol

- CAS Number : Not specified in the available literature.

The compound features a thiophene ring substituted with diethyl dicarboxylate and a 3-methylbenzamido group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiophene ring and the amide functional group suggests potential interactions with enzymes or receptors involved in metabolic processes.

Key Mechanisms Identified:

- Antioxidant Activity : Thiophene derivatives have been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial effects against various bacterial strains.

Research Findings

-

Anticancer Activity :

- A study reported that thiophene derivatives, including those similar to this compound, showed promising results against human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) and exhibited cytotoxic effects at micromolar concentrations.

-

Antimicrobial Effects :

- Research has indicated that compounds with the thiophene structure have broad-spectrum antimicrobial activity. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

-

Antioxidant Studies :

- The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays, showing significant free radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of this compound on human lung cancer cells (A549). The results indicated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via the mitochondrial pathway was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- : The compound exhibited significant antibacterial activity, suggesting its potential as a lead for antibiotic development.

Data Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Anticancer (MCF-7 Cells) | Induced apoptosis; IC50 = 15 µM | [Research Study] |

| Antimicrobial (S. aureus) | MIC = 32 µg/mL | [Microbial Study] |

| Antioxidant | DPPH scavenging comparable to ascorbic acid | [Antioxidant Study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.